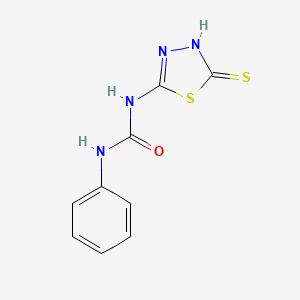

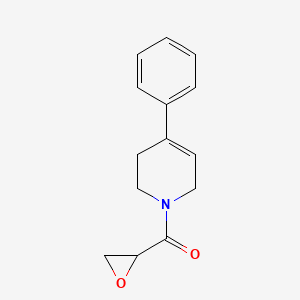

![molecular formula C7H10ClN3 B2513763 3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1556166-13-2](/img/structure/B2513763.png)

3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

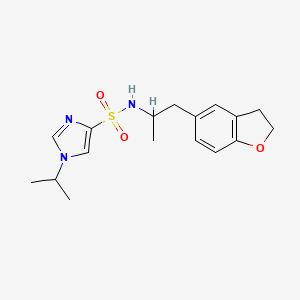

“3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is a heterocyclic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This class of compounds has been the subject of research due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. One approach involves the reaction of appropriate β-enaminone with 5-amino-pyrazole derivatives . The reaction proceeds under ultrasonic-assisted conditions, leading to good yields .

Molecular Structure Analysis

The molecular weight of “3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine” is 171.63 . Its molecular formula is C7H10ClN3 .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

科学的研究の応用

Synthesis and Characterization :

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a compound closely related to 3-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine, has been synthesized and characterized. It serves as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which have potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Chemical Reactivity :

- The study of chemical and electrochemical reduction of various pyrazolo[1,5-a]pyrimidines reveals different outcomes based on the reducing agent used. Sodium borohydride generally leads to tetrahydro compounds, while lithium aluminum hydride yields dihydro derivatives (Bellec & Lhommet, 1995).

- In another study, the chemical reactivity and physical properties of allopurinol, a pyrazolo[3,4-d]pyrimidine, were investigated. The study provided insights into the stability and tautomeric forms of allopurinol derivatives (Bergmann, Frank, & Neiman, 1979).

Biological Activities :

- A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This study contributes to understanding the structure-activity relationship of these compounds (Rahmouni et al., 2016).

- Pyrazolo[3,4-d]pyrimidines have also been studied for their antiviral and antitumor activities. For instance, pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides exhibited significant activity against certain viruses and tumor cells in vitro (Ugarkar et al., 1984).

Regioselective Synthesis :

- A study on regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrates the versatility and tunability in synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Drev et al., 2014).

- The synthesis of highly substituted pyrazolo[1,5-a]pyrimidines under ultrasound irradiation was explored, highlighting a novel methodology for their preparation (Buriol et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVAMNBDQYAFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCCNC2=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

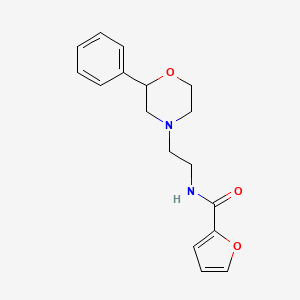

![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)

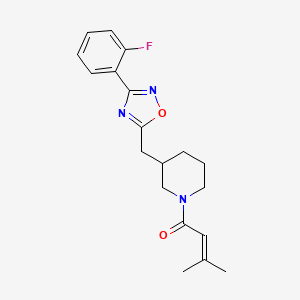

![4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2513692.png)

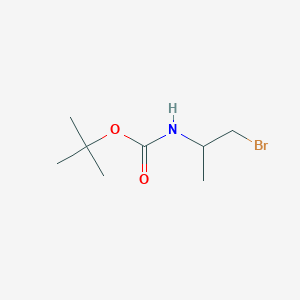

![(E)-(1-{4-[(4Z)-2-(4-tert-butylphenyl)-4-(methoxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-1-yl]phenyl}ethylidene)(methoxy)amine](/img/structure/B2513693.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)

![2-benzamido-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2513702.png)